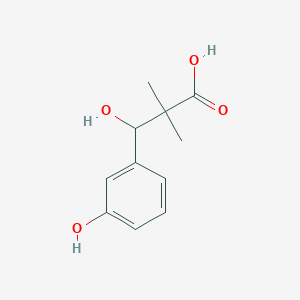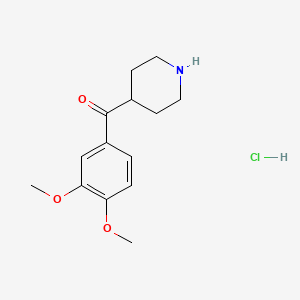![molecular formula C11H13NO4 B3376910 2-[(4-Nitrophenyl)methyl]butanoic acid CAS No. 1248983-13-2](/img/structure/B3376910.png)
2-[(4-Nitrophenyl)methyl]butanoic acid
Übersicht
Beschreibung
“2-[(4-Nitrophenyl)methyl]butanoic acid” is a chemical compound . It is a type of organic compound known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch . The compound usually contains one or more methyl groups .
Molecular Structure Analysis
The molecular structure of “2-[(4-Nitrophenyl)methyl]butanoic acid” is represented by the InChI code1S/C11H13NO4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-6,9H,2,7H2,1H3,(H,13,14) . The molecular weight of the compound is 223.23 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Nitrophenyl)methyl]butanoic acid” include a melting point of 43-45 degrees Celsius . The compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . For instance, if sodium dichromate and a source of protons like sulfuric acid are added and the reaction is heated, the alkyl side chain can be oxidized to a carboxylic acid functional group .
Fluorescent Sensor for Cadmium Detection
The compound can be used as a fluorescent sensor for the selective detection of cadmium . This application is particularly useful in environmental monitoring and biomedical research where the detection of heavy metals is crucial.
Synthesis of Indolizidine
The compound can be used in the synthesis of indolizidine, a type of alkaloid . Alkaloids have a wide range of pharmacological activities and are therefore of great interest in medicinal chemistry.
Synthesis of δ-®-Coniceine
The compound can be used in the synthesis of δ-®-coniceine, a toxic alkaloid found in poison hemlock . While toxic, these alkaloids can also have medicinal properties when used in controlled amounts.
Synthesis of Cholesterol
The compound can be used in the synthesis of cholesterol . Cholesterol is an essential molecule in the body, playing a crucial role in the formation of cell membranes and the production of certain hormones.
Safety and Hazards
“2-[(4-Nitrophenyl)methyl]butanoic acid” is classified as a hazardous compound . It is combustible and causes severe skin burns and eye damage . It is also harmful if swallowed or in contact with skin . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
2-[(4-nitrophenyl)methyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-6,9H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVOCAHIFODMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Nitrophenyl)methyl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



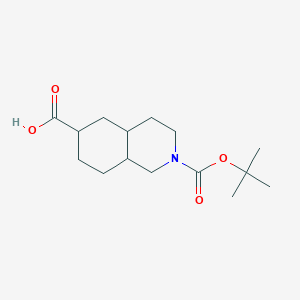

![5-Bromothieno[3,2-b]pyridine](/img/structure/B3376848.png)
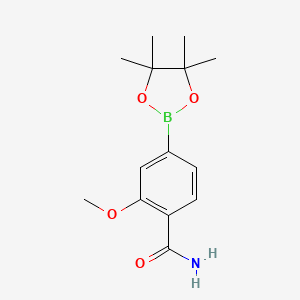

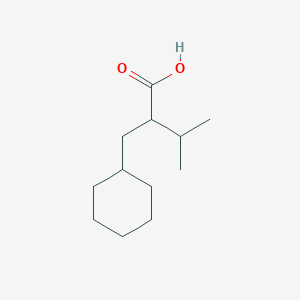
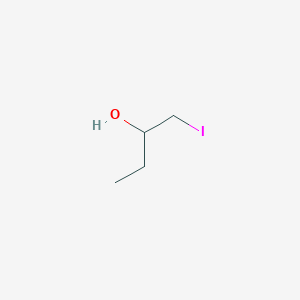
![4-[(1H-pyrazol-3-ylmethyl)sulfamoyl]butanoic acid](/img/structure/B3376890.png)
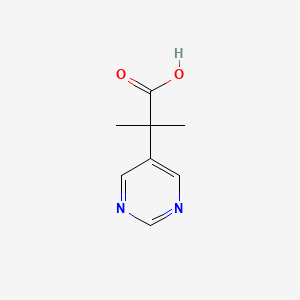
![6-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B3376906.png)
